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Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health
threat, necessitating the development of novel and more effective vaccines. The current
vaccine, Bacillus Calmette-Guérin (BCG), provides variable protection, especially against
pulmonary TB in adults. Subunit vaccines, which use specific, highly immunogenic antigens,
represent a promising strategy to either boost BCG-induced immunity or as a standalone
prophylactic measure.

The Antigen 85 (Ag85) complex, comprising three secreted proteins—Ag85A, Ag85B, and
Ag85C—is a leading candidate for subunit vaccine development. These proteins are mycolyl-
transferases crucial for the integrity of the mycobacterial cell wall.[1] As major secreted
proteins, they are highly immunogenic and recognized by the host immune system during
infection, inducing robust T-cell mediated immune responses, which are critical for controlling
Mtb.[2][3][4] Specifically, Ag85 antigens are potent inducers of a Thl-type immune response,
characterized by the production of cytokines such as Interferon-gamma (IFN-y), Tumor
Necrosis Factor-alpha (TNF-a), and Interleukin-2 (IL-2).[5][6]

These application notes provide a comprehensive overview and detailed protocols for the
preclinical development of TB subunit vaccines utilizing Ag85 proteins. The workflow covers
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antigen production, vaccine formulation, and immunological evaluation in murine models.

Preclinical Development Workflow for an Ag85-
Based Subunit Vaccine

The development and preclinical assessment of an Ag85-based subunit vaccine is a multi-
stage process. It begins with the production of the recombinant antigen, followed by formulation
with an appropriate adjuvant to stimulate a potent immune response. The vaccine candidate is
then evaluated in animal models for immunogenicity and protective efficacy against Mtb
challenge.
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Fig. 1: Preclinical development workflow for Ag85-based subunit vaccines.
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Experimental Protocols

Protocol 1: Recombinant Ag85A/B Expression and
Purification

This protocol describes the expression of His-tagged Ag85A or Ag85B in E. coli and
subsequent purification using Nickel-NTA affinity chromatography.

1. Gene Cloning and Transformation:

o Amplify the gene sequence for Ag85A (fbpA) or Ag85B (fbpB) from Mtb H37Rv genomic
DNA.

» Clone the amplified gene into an expression vector (e.g., pET series) containing an N-
terminal 6x-His tag.

o Transform the recombinant plasmid into a suitable E. coli expression host strain, such as
BL21(DE3).

2. Protein Expression:

 Inoculate a single colony of transformed E. coli into 10 mL of LB medium containing the
appropriate antibiotic and grow overnight at 37°C with shaking.

e Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C with shaking until
the optical density at 600 nm (OD600) reaches 0.6-0.8.

 Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 1 mM.

e Continue to culture for 4-12 hours at 37°C. Ag85 proteins are often expressed as inclusion
bodies.[7]

3. Cell Lysis and Inclusion Body Solubilization:
o Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Resuspend the cell pellet in lysis buffer (50 mM Tris-HCI, 300 mM NacCl, pH 7.6).
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» Lyse the cells by sonication on ice.
o Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

» Discard the supernatant. Resuspend the inclusion body pellet in a solubilization buffer
containing 8 M Urea (or 6 M Guanidine-HCI), 100 mM NaH2PO4, and 10 mM Tris-Cl, at pH
8.0.[1] Stir for 1 hour at room temperature.

4. Ni-NTA Affinity Chromatography:

o Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes to remove any
remaining insoluble debris.

o Equilibrate a Ni-NTA resin column with the solubilization buffer.
o Load the clarified supernatant onto the column.

e Wash the column with several volumes of wash buffer (solubilization buffer at pH 6.3) to
remove non-specifically bound proteins.

o Elute the recombinant Ag85 protein using an elution buffer containing 250 mM imidazole in
the solubilization buffer at a lower pH (e.g., pH 4.5).[1][7]

5. Protein Refolding and Dialysis:

 If necessary, refold the denatured protein by stepwise dialysis against buffers with
decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally OM Urea in PBS).

» Dialyze the final protein solution against PBS (pH 7.4) extensively at 4°C.
o Concentrate the purified protein using an appropriate centrifugal filter unit.

o Determine the protein concentration using a Bradford or BCA assay and verify purity by
SDS-PAGE and Western blot using an anti-His tag antibody.

Protocol 2: Vaccine Formulation with DDA/MPL Adjuvant
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This protocol describes the formulation of the purified recombinant Ag85 protein with a

liposomal adjuvant composed of dimethyldioctadecylammonium (DDA) and monophosphoryl

lipid A (MPL). This combination is known to induce a strong Thl-biased immune response.

1. Preparation of Liposomes (Lipid Film Hydration Method):[4]

Dissolve DDA and MPL in a chloroform/methanol solvent mixture (e.g., 9:1 v/v) in a round-
bottom flask. A typical formulation might use 250 ug DDA and 25 ug MPL per vaccine dose.

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask
wall.

Further dry the film under a stream of nitrogen gas and then under vacuum overnight to
remove any residual solvent.

Hydrate the lipid film with a sterile aqueous buffer (e.g., sterile water or PBS) by vortexing or
sonicating. This will form multilamellar vesicles.

. Formulation with Antigen:

Just before immunization, mix the prepared liposome suspension with the purified
recombinant Ag85 protein solution.

The protein can be encapsulated or surface-adsorbed. For many subunit vaccines, simple
mixing allows for effective adsorption of the antigen to the liposomes.

The final volume for a single mouse dose is typically 100-200 pL.

Protocol 3: Mouse Immunization and Challenge

This protocol outlines a typical immunization schedule and subsequent Mtb challenge in a

murine model (e.g., C57BL/6 or BALB/c mice).

1. Immunization Schedule:

e Immunize mice (6-8 weeks old) subcutaneously (s.c.) at the base of the tail or on the back.

e A common regimen involves three immunizations at two-week intervals.[8]
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e Each immunization dose typically contains 2-10 ug of the Ag85 protein formulated in the
adjuvant solution in a total volume of 200 pL.[8]

« Include control groups: a negative control group receiving PBS or adjuvant alone, and a
positive control group receiving the BCG vaccine (e.g., 5 x 10"4 CFU s.c.).[8]

2. Mtb Aerosol Challenge:

e 6-10 weeks after the final immunization, challenge the mice via the aerosol route with a low
dose (e.g., ~100 CFU) of virulent Mtb H37Rv.

e Use a specialized self-contained aerosol chamber for this procedure to ensure safety and
consistent delivery of the bacterial dose.

3. Assessment of Protective Efficacy:

o At 4-6 weeks post-challenge, humanely euthanize the mice.

o Aseptically remove the lungs and spleens.

e Homogenize the organs in sterile PBS containing 0.05% Tween-80.

o Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar plates
supplemented with OADC.

 Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the
bacterial load (Colony Forming Units, CFU).

e Protection is measured as the log10 reduction in CFU in vaccinated groups compared to the
control group.

Protocol 4: Immunogenicity Assessment - IFN-y ELISpot
Assay

This protocol is for quantifying Ag85-specific IFN-y secreting cells from the spleens of
immunized mice.

1. Plate Coating:
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Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-y capture antibody
(e.g., 10 pg/mL in sterile PBS).

Incubate the plate overnight at 4°C.

. Cell Preparation and Plating:

One week after the final immunization (or at a desired time point), prepare single-cell
suspensions of splenocytes from immunized and control mice.

Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at
least 2 hours at 37°C.

Decant the blocking medium and add splenocytes to the wells (e.g., 2 x 10”5 to 5 x 10”5
cells/well).

Stimulate the cells by adding recombinant Ag85 protein (e.g., 5-10 pg/mL) to the wells.
Include wells with medium only (negative control) and a mitogen like Concanavalin A
(positive control).

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

. Spot Development:

Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

Add a biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.

Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for
1 hour at room temperature.

Wash the plate again and add the substrate (e.g., BCIP/NBT or AEC).

Monitor the development of spots. Stop the reaction by washing with distilled water.

Air-dry the plate and count the spots using an automated ELISpot reader. Results are
expressed as spot-forming units (SFU) per million cells.
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Protocol 5: Immunogenicity Assessment - Intracellular
Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous measurement of multiple cytokines (IFN-y, TNF-q, IL-
2) produced by specific T-cell subsets (CD4+ and CD8+).

1. Cell Stimulation:
o Prepare splenocyte suspensions as described for the ELISpot assay.

e Stimulate 1-2 x 1076 cells in a 96-well round-bottom plate with Ag85 protein (e.g., 10 pg/mL)
for approximately 6 hours at 37°C.

o For the last 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A, to
block cytokine secretion and allow intracellular accumulation.

2. Surface Staining:
e Wash the cells with FACS buffer (PBS with 1% BSA).

o Stain for surface markers by incubating the cells with fluorescently conjugated antibodies
against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

3. Fixation and Permeabilization:
e Wash the cells to remove excess surface antibodies.

» Fix the cells using a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room
temperature.

» Wash the fixed cells and then permeabilize the cell membrane using a permeabilization
buffer (e.g., FACS buffer containing 0.5% saponin).

4. Intracellular Staining:

e Add fluorescently conjugated antibodies against IFN-y, TNF-a, and IL-2 (diluted in
permeabilization buffer) to the cells.
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e Incubate for 30 minutes at room temperature in the dark.

e Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer.
5. Data Acquisition and Analysis:

e Acquire the samples on a flow cytometer.

e Analyze the data using appropriate software (e.g., FlowJo). Gate on lymphocytes, then
single cells, then CD3+ T-cells. From the T-cell population, gate on CD4+ and CD8+ subsets.

e Within each subset, determine the percentage of cells expressing each cytokine or
combination of cytokines (polyfunctional T-cells).

T-Cell Activation by Ag85 Antigens

The protective immunity conferred by Ag85-based vaccines is primarily mediated by CD4+ T-
helper 1 (Th1) cells. The signaling cascade is initiated when an Antigen Presenting Cell (APC),
such as a macrophage or dendritic cell, presents a processed Ag85 peptide on its Major
Histocompatibility Complex (MHC) class Il molecule to a specific T-cell receptor (TCR) on a
CDA4+ T-cell.
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Fig. 2: Signaling pathway for CD4+ T-cell activation by Ag85 antigen.
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Data Presentation: Immunogenicity and Efficacy of
Ag85-Based Vaccines

The following tables summarize representative quantitative data from murine studies evaluating
different Ag85-based vaccine candidates. These tables are intended to provide a comparative
framework for expected outcomes.

Table 1: Antigen-Specific IFN-y Response in Vaccinated Mice

IFN-y
. IFN-y
. . (ng/mL) in
Vaccine Antigen . (SFU/10"6
. Adjuvant PBMC Reference
Candidate Dose splenocytes
Supernatan
)
t
Ag85B-ESAT-
6 10 ug DDA/MPL ~45-50 Not Reported  [8]
~1500
AgBSE- 0.5 IC31® Not Reported  (Ag85B [5]
: ot Reporte
TB10.4 Ho P g
recall)
Ag85A DNA 100 pg None Not Reported  ~1200 [9]
Ag85A/B
Chimeric 100 pg None Not Reported  ~1800 [9]
DNA
Ag85a-Cfpl0
100 pug None ~0.788 Not Reported  [10]
DNA
BCG Control 5x10"5 CFU  N/A Not Reported  ~250 [5]
BCG Control 1076 CFU N/A ~0.303 Not Reported  [10]

Table 2: Protective Efficacy of Ag85-Based Vaccines Against Mtb Challenge in Mice
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Log10 CFU

Vaccine Antigen ] Challenge Reduction
. Adjuvant . Reference

Candidate Dose Strain (Lungs) vs.

Control
Ag85B-ESAT-
5 10 pg DDA/MPL Mtb Erdman ~0.9 [8]
Ag85B-

0.5 ug IC31® Mtb Erdman ~0.83 [5]

TB10.4
Ag85A DNA 100 pg None Mtb H37Rv 0.45 [9][11]
Ag85A/B
Chimeric 100 pg None Mtb H37Rv 0.79 9]
DNA
BCG Control 5x10M CFU  N/A Mtb Erdman ~1.0 [8]
BCG Control 10"5 CFU N/A Mtb Erdman ~0.93 [5]

Table 3: Polyfunctional CD4+ T-Cell Responses Induced by Ag85B-TB10.4 Vaccine

Cytokine % of CD4+ T-cells % of CD4+ T-cells % of CD4+ T-cells
Combination (0.5 pg dose) (5 pg dose) (BCG)
IFN-y+ TNF-0+ IL-2+ ~1.8% ~0.8% ~0.5%
IFN-y+ TNF-o+ IL-2- ~0.7% ~0.5% ~0.4%
IFN-y+ TNF-a- IL-2- ~0.4% ~0.3% ~0.2%
TNF-a+ IL-2+ IFN-y- ~0.3% ~0.1% ~0.1%
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Data adapted from Lindenstrom et al., 2009.[5] Percentages are of total CD4+ T-cells after in

vitro stimulation with the Ag85B-TB10.4 fusion protein.

These data collectively demonstrate that subunit vaccines incorporating Ag85 proteins,
particularly when formulated with potent Thl-polarizing adjuvants like DDA/MPL or IC31®, can
induce strong, polyfunctional T-cell responses that correlate with significant protection against
Mtb challenge in preclinical models. The choice of antigen (Ag85A, Ag85B, or fusions), the
dose, and the adjuvant system are all critical parameters that must be optimized to maximize
vaccine efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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